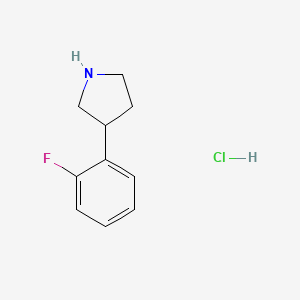

3-(2-Fluorophenyl)pyrrolidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-fluorophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c11-10-4-2-1-3-9(10)8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZQWAHJDBRUFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90915578 | |

| Record name | 3-(2-Fluorophenyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90915578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943843-62-7 | |

| Record name | Pyrrolidine, 3-(2-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943843-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Fluorophenyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90915578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Fluorophenyl)pyrrolidine Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 3-(2-Fluorophenyl)pyrrolidine Scaffold

In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a versatile and highly valued scaffold.[1][2] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical factor in designing novel therapeutics with enhanced potency and selectivity.[1] The introduction of a 2-fluorophenyl substituent at the 3-position of the pyrrolidine ring, resulting in 3-(2-Fluorophenyl)pyrrolidine hydrochloride (CAS Number: 885277-79-2), creates a building block of significant strategic importance. This modification is not merely an arbitrary substitution; the fluorine atom, with its unique electronic properties, often improves metabolic stability, binding affinity, and the overall pharmacokinetic profile of a drug candidate.[1] This guide provides a comprehensive technical overview of this key intermediate, from its synthesis and analytical characterization to its applications in the development of next-generation therapeutics, particularly those targeting the central nervous system (CNS).

Physicochemical Properties and Handling

This compound is a white to light yellow solid, a characteristic typical of many amine hydrochloride salts.[3] The hydrochloride salt form confers greater stability and increased solubility in aqueous media, which is advantageous for handling and formulation in a laboratory setting.[3]

| Property | Value | Source |

| CAS Number | 885277-79-2 | [3] |

| Molecular Formula | C₁₀H₁₂FN·HCl | [3] |

| Molecular Weight | 201.7 g/mol | [3] |

| Appearance | White to light yellow solid | [3] |

| Purity | ≥ 95% (typically determined by NMR) | [3] |

| Storage | 0-8°C | [3] |

The Rationale and Methodologies of Synthesis

The synthesis of 3-arylpyrrolidines is a well-explored area of organic chemistry, with numerous stereoselective methods developed to access these valuable structures. While a specific, publicly available, step-by-step synthesis for this compound is not extensively documented in readily accessible literature, its synthesis can be logically inferred from established methodologies for analogous compounds. A common and effective strategy involves the stereoselective synthesis from cyclic precursors or through the cyclization of acyclic starting materials.[4]

A plausible and efficient synthetic route is the palladium-catalyzed hydroarylation of a suitable pyrroline precursor. This method offers a direct approach to creating the desired 3-aryl pyrrolidine structure.[5]

Representative Synthetic Protocol: Palladium-Catalyzed Hydroarylation

This protocol is a representative example based on established methods for the synthesis of 3-arylpyrrolidines.[5]

Step 1: Preparation of the N-Protected 3-Pyrroline

The synthesis would begin with a commercially available or readily synthesized N-protected 3-pyrroline. The choice of protecting group (e.g., Cbz, Boc) is crucial for controlling the reactivity and solubility of the intermediate.

Step 2: Palladium-Catalyzed Hydroarylation

The core of the synthesis involves the reaction of the N-protected 3-pyrroline with a 2-fluoroarylating agent, such as 2-fluorobenzenediazonium tetrafluoroborate, in the presence of a palladium catalyst.

Experimental Workflow:

-

To a solution of N-Cbz-3-pyrroline (1 equivalent) in a suitable solvent (e.g., acetonitrile) is added 2-fluorobenzenediazonium tetrafluoroborate (1.2 equivalents).

-

A palladium catalyst, such as palladium(II) acetate (0.05 equivalents), and a phosphine ligand, like triphenylphosphine (0.1 equivalents), are added to the reaction mixture.

-

The reaction is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the N-protected 3-(2-fluorophenyl)pyrrolidine.

Step 3: Deprotection and Salt Formation

The final step involves the removal of the protecting group and the formation of the hydrochloride salt.

Experimental Workflow:

-

The purified N-protected 3-(2-fluorophenyl)pyrrolidine is dissolved in a suitable solvent (e.g., methanol).

-

For a Cbz group, palladium on carbon (10 mol%) is added, and the mixture is stirred under a hydrogen atmosphere until the deprotection is complete.

-

The catalyst is removed by filtration through Celite.

-

A solution of hydrochloric acid in a suitable solvent (e.g., 2 M HCl in diethyl ether) is added to the filtrate.

-

The resulting precipitate is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to afford this compound.

Caption: Synthetic pathway for 3-(2-Fluorophenyl)pyrrolidine HCl.

Applications in Drug Discovery and Neuroscience Research

This compound is a valuable building block in the synthesis of novel therapeutic agents, particularly those targeting neurological and psychiatric disorders.[3] The incorporation of this moiety can significantly influence the pharmacological profile of a drug candidate.

-

Improved Binding Affinity and Selectivity: The 2-fluorophenyl group can engage in specific interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, which can enhance binding affinity and selectivity.[3]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and less susceptible to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer half-life and improved pharmacokinetic properties of the final drug molecule.

-

Modulation of Physicochemical Properties: The introduction of fluorine can alter the lipophilicity and pKa of a molecule, which can be fine-tuned to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.

Derivatives of 3-arylpyrrolidines have shown promise as potent and selective ligands for serotonin and dopamine receptors, making them attractive candidates for the treatment of depression, anxiety, and other CNS disorders.[5] Furthermore, the pyrrolidine scaffold is a common feature in compounds developed as anticonvulsants and analgesics.[2]

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are critical.

Representative ¹H NMR Data (in a suitable deuterated solvent, e.g., D₂O or DMSO-d₆):

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic Protons | 7.0 - 7.5 | m | Complex multiplet due to the fluorophenyl group. |

| Pyrrolidine CH | 3.0 - 4.0 | m | Multiplets corresponding to the protons on the pyrrolidine ring. |

| Pyrrolidine CH₂ | 1.8 - 2.5 | m | Multiplets corresponding to the protons on the pyrrolidine ring. |

| NH₂⁺ | 8.5 - 10.0 | br s | Broad singlet, exchangeable with D₂O. |

Representative ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Aromatic C-F | 158 - 162 | Doublet with a large ¹JCF coupling constant. |

| Aromatic CH | 115 - 135 | Multiple signals, some showing coupling to fluorine. |

| Pyrrolidine CH | 40 - 60 | |

| Pyrrolidine CH₂ | 25 - 40 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique for this polar compound. The analysis is typically performed in positive ion mode, where the protonated molecule of the free base ([M+H]⁺) is observed.

Expected Mass Spectrometry Data:

| Ion | Expected m/z |

| [C₁₀H₁₂FN + H]⁺ | 182.1 |

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound. A reversed-phase HPLC method is generally suitable for this type of compound.

Representative RP-HPLC Protocol:

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice. For separating halogenated aromatic compounds, a fluorinated phenyl phase can also provide excellent selectivity.[6]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Flow Rate: A flow rate of 1.0 mL/min is standard.

-

Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm) is appropriate.

-

Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) ensures reproducibility.

Data Analysis: The purity is determined by integrating the peak area of the main component and any impurities. The retention time of the main peak should be consistent with a reference standard.

Caption: A typical analytical workflow for compound characterization.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended.[3]

Conclusion

This compound is a strategically important building block in drug discovery, offering a unique combination of a three-dimensional pyrrolidine scaffold and the beneficial properties of a fluorinated phenyl group. Its use as a key intermediate in the synthesis of novel therapeutics, particularly for CNS disorders, underscores its value to the research and development community. A thorough understanding of its synthesis, analytical characterization, and safe handling is paramount for its effective application in the pursuit of new and improved medicines.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. Available at: [Link]

-

J&K Scientific. This compound | 885277-79-2. Available at: [Link]

-

Sokolov, A. N., & Gabdrakhmanov, A. G. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. Available at: [Link]

-

Alajarin, R., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. The Journal of Organic Chemistry, 88(21), 15286-15297. Available at: [Link]

-

Doulcet, J., et al. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. Preprint. Available at: [Link]

-

Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In Heterocyclic Chemistry - New Perspectives. IntechOpen. Available at: [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. Available at: [Link]

-

Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14046-14128. Available at: [Link]

-

Sirin, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249258. Available at: [Link]

-

Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941-4954. Available at: [Link]

-

Combettes, L. E., et al. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Chemistry, 18(41), 13126-13132. Available at: [Link]

-

Doulcet, J., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328-336. Available at: [Link]

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Available at: [Link]

-

Sokolov, A. N., & Gabdrakhmanov, A. G. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. Available at: [Link]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available at: [Link]

-

Sokolov, A. N., & Gabdrakhmanov, A. G. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed. Available at: [Link]

-

Tse, E., et al. (2020). Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. Journal of Medicinal Chemistry, 63(15), 8444-8469. Available at: [Link]

-

Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14046-14128. Available at: [Link]

-

Sokolov, A. N., & Gabdrakhmanov, A. G. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

Santasania, C. T. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International, 17(5). Available at: [Link]

-

Jamari, N. L. A., et al. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Analytica Chimica Acta, 1051, 69-76. Available at: [Link]

-

Liu, W., et al. (2024). Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines. RSC Advances, 14(18), 12693-12697. Available at: [Link]

-

Zhang, L., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 30(1), 77-85. Available at: [Link]

-

Is life worth living? (2019). Process development of fluorinated-pyrrolidin analogue #memo #organic_chemistry. Available at: [Link]

-

Bates, R. W., Ko, W., & Barát, V. (2020). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 18(5), 810-829. Available at: [Link]

-

CAMH. Novel “In-Loop” Method for Fluorination of Radioligands. Available at: [Link]

-

Jamari, N. L. A., et al. (2017). Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS. Presentation. Available at: [Link]

-

Bates, R. W., Ko, W., & Barát, V. (2020). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 18(5), 810-829. Available at: [Link]

-

Angulo, J., et al. (2024). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. Molecules, 29(11), 2541. Available at: [Link]

-

Jamari, N. L. A., et al. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Analytica Chimica Acta, 1051, 69-76. Available at: [Link]

-

Liu, W., et al. (2024). Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines. RSC Advances, 14(18), 12693-12697. Available at: [Link]

-

Singh, N., et al. (2025). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3-Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). ResearchGate. Preprint. Available at: [Link]

-

National Institute of Standards and Technology. Pyrrolidine. In NIST Chemistry WebBook. Available at: [Link]

-

NIST. Mass spectrum of Pyrrolidine. In NIST Chemistry WebBook. Available at: [Link]

-

Nguyen, T. T., et al. (2020). Synthesis of 2-Benzylidene-3-Pyrrolines and Their Synthetic Transformation. Molecules, 25(20), 4741. Available at: [Link]

-

Nguyen, T. H. T., et al. (2020). synthesis and structural determination of pyrrolidine-2,3- dione derivatives from 4-acetyl. Vietnam Journal of Science and Technology, 58(5), 551. Available at: [Link]

-

Crippen, K. J., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 58(1), 223-232. Available at: [Link]

-

University of Helsinki. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA. Available at: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chromatographyonline.com [chromatographyonline.com]

physicochemical properties of 3-(2-Fluorophenyl)pyrrolidine hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of 3-(2-Fluorophenyl)pyrrolidine Hydrochloride

Foreword: A Molecule of Therapeutic Potential

This compound stands as a significant building block within the landscape of modern medicinal chemistry and pharmaceutical development. Its structural architecture, featuring a pyrrolidine ring coupled with a fluorinated phenyl group, makes it a valuable intermediate for synthesizing novel therapeutic agents, particularly those targeting neurological and psychiatric disorders.[1] The strategic placement of the fluorine atom on the phenyl ring can enhance metabolic stability and improve binding affinity to biological targets, a common strategy in drug design.[1] Furthermore, its formulation as a hydrochloride salt significantly enhances aqueous solubility, simplifying handling and formulation processes in both research and development settings.[1]

This guide provides a comprehensive overview of the core . It is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific context and robust analytical methodologies required for its characterization and quality control. The protocols described herein are designed as self-validating systems to ensure scientific integrity and reproducibility.

Core Physicochemical Profile

A summary of the essential physicochemical data for this compound is presented below. This data serves as a critical foundation for its application in synthesis and formulation.

| Property | Value | Source(s) |

| Chemical Structure |  | N/A |

| CAS Number | 885277-79-2 | [1] |

| Molecular Formula | C₁₀H₁₂FN·HCl | [1] |

| Molecular Weight | 201.7 g/mol | [1] |

| Appearance | White to light yellow solid | [1] |

| Purity | Typically ≥95% (as determined by NMR) | [1] |

| Solubility | Enhanced aqueous solubility due to the hydrochloride salt form. Specific quantitative data is not publicly available and should be determined experimentally. | [1] |

| Melting Point | Data not publicly available; must be determined experimentally. | |

| pKa | Data not publicly available; must be determined experimentally. | |

| Storage Conditions | Store at 0-8°C | [1] |

Analytical Characterization Workflow

The comprehensive characterization of a research chemical like this compound is a multi-step process that ensures identity, purity, and stability. The logical workflow presented below outlines the critical stages of this process, from initial receipt of the material to its final validation.

Caption: A logical workflow for the physicochemical characterization of a chemical standard.

Experimental Protocols for Verification

The following sections provide detailed, step-by-step methodologies for the analytical characterization of this compound. The choice of techniques and parameters is grounded in established practices for small molecule analysis.

Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: RP-HPLC is the gold standard for assessing the purity of pharmaceutical compounds. It separates the main component from any impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The use of a Diode Array Detector (DAD) allows for the spectral confirmation of the peak identity and specificity of the method.[2][3]

Methodology:

-

System Preparation:

-

HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and DAD detector.[2]

-

Column: A C18 reverse-phase column (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm) is a suitable starting point.[2]

-

Mobile Phase A: 0.1% Formic Acid in Water, HPLC grade.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile, HPLC grade.

-

System Equilibration: Equilibrate the column with a suitable starting gradient (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.[2][3]

-

-

Standard and Sample Preparation:

-

Standard Solution: Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B to create a 0.1 mg/mL solution.[3]

-

Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.

-

-

Chromatographic Run:

-

Injection Volume: 5 µL.[3]

-

Flow Rate: 1.0 mL/min.[3]

-

Column Temperature: 30°C.

-

Detection: Monitor at a wavelength of 254 nm, and collect spectral data from 200-400 nm to assess peak purity.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18.1-20 min: 5% B (re-equilibration)

-

-

System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.

-

-

Data Analysis:

-

Calculate the purity of the sample by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

-

Structural Elucidation via Spectroscopy

Spectroscopic analysis provides unambiguous confirmation of the compound's chemical structure. The combination of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy offers a complete picture of molecular weight, functional groups, and atomic connectivity.

Sources

3-(2-Fluorophenyl)pyrrolidine hydrochloride molecular weight

An In-Depth Technical Guide to 3-(2-Fluorophenyl)pyrrolidine Hydrochloride: Properties, Applications, and Analytical Characterization

Introduction

This compound is a pivotal chemical entity in modern medicinal chemistry and pharmaceutical sciences. As a substituted pyrrolidine, it belongs to a class of five-membered nitrogen heterocycles that are integral to the structure of numerous natural products, alkaloids, and synthetic drugs.[1][2] The great interest in this saturated scaffold is driven by its ability to efficiently explore pharmacophore space due to its non-planar, three-dimensional structure.[1]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this compound. We will delve into its physicochemical properties, synthetic considerations, key applications, and the rigorous analytical methodologies required for its characterization. The strategic incorporation of a fluorine atom on the phenyl ring is a common medicinal chemistry tactic to enhance metabolic stability, binding affinity, and selectivity for biological targets, making this compound a particularly valuable building block.[3] The hydrochloride salt form further improves solubility and stability, simplifying its handling and formulation in a laboratory setting.[3]

Part 1: Core Physicochemical Properties and Specifications

A precise understanding of a compound's physical and chemical properties is the foundation of its effective application. The key specifications for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 201.7 g/mol | [3][4][5] |

| Molecular Formula | C₁₀H₁₂FN·HCl | [3] |

| CAS Number | 885277-79-2 | [3][4][6] |

| Appearance | White to light yellow solid | [3] |

| Purity | Typically ≥95% (as determined by NMR) | [3] |

| Storage Conditions | Store at 0-8°C in a dry, well-ventilated place | [3][7] |

The hydrochloride salt is crucial for its utility, as it protonates the pyrrolidine nitrogen, rendering the molecule more polar and thus more soluble in aqueous and polar protic solvents. This is a significant advantage for reaction setup, purification, and formulation development.

Part 2: Applications in Drug Discovery and Chemical Research

The utility of this compound spans multiple domains of chemical and pharmaceutical research, primarily serving as a sophisticated building block for creating more complex, biologically active molecules.[3][6]

-

Pharmaceutical Development : Its most prominent role is as a key intermediate in the synthesis of novel therapeutics, especially those targeting neurological and psychiatric disorders.[3][8] Researchers have utilized this scaffold to develop compounds with potential as analgesics and antidepressants.[3]

-

Neuroscience Research : The compound is valuable for investigating receptor interactions within the central nervous system. The specific stereochemistry and substituent pattern can help elucidate the mechanisms of action for certain neurotransmitters.[6][9]

-

Chemical Synthesis : It serves as a versatile precursor in organic synthesis, enabling chemists to construct complex molecular architectures with potential therapeutic effects.[9]

-

Analytical Chemistry : In some contexts, it can be used in the development of analytical methods to detect and quantify related biological markers or substances, thereby improving the accuracy of diagnostic tests and quality control processes.[3][9]

Part 3: Quality Control and Analytical Protocols

For any research or development application, verifying the identity, purity, and integrity of the starting material is a non-negotiable aspect of scientific rigor. A multi-technique approach ensures a self-validating system of quality control.

Protocol 1: Structural Confirmation by NMR Spectroscopy

Causality : NMR spectroscopy is the most powerful technique for unambiguous structural elucidation. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR verifies the carbon skeleton.

Methodology :

-

Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or DMSO-d₆) in a 5 mm NMR tube.[10] DMSO-d₆ is often preferred for amine salts as it allows for the observation of the N-H proton.[10]

-

¹H NMR Acquisition :

-

Acquire the spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.[10]

-

Typical spectral width: -2 to 12 ppm.

-

Expected signals will correspond to the aromatic protons (split by fluorine and adjacent protons), and the aliphatic protons of the pyrrolidine ring.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 180 ppm.

-

Expected signals will include distinct peaks for the aliphatic carbons of the pyrrolidine ring and the aromatic carbons, with C-F coupling visible for the carbons of the fluorophenyl ring.

-

-

Data Analysis : Integrate the ¹H NMR signals to confirm proton ratios. Analyze chemical shifts and coupling constants in both spectra to confirm the precise structure and connectivity.

Protocol 2: Molecular Weight Verification by Mass Spectrometry (MS)

Causality : MS provides definitive confirmation of the molecular weight of the free base, validating the compound's elemental composition.

Methodology :

-

Sample Preparation : Prepare a dilute solution (approx. 0.1-1 mg/mL) of the compound in a volatile solvent like methanol or acetonitrile.[10]

-

Ionization and Analysis :

-

Utilize Electrospray Ionization (ESI) in positive ion mode, as it is well-suited for polar, charged molecules.[10]

-

Acquire a full scan mass spectrum over a range of m/z 50-400.

-

-

Data Analysis : The primary ion of interest will be the protonated molecule of the free base [M+H]⁺. For 3-(2-Fluorophenyl)pyrrolidine (C₁₀H₁₂FN), the expected monoisotopic mass is ~179.1 Da. The observed m/z should be approximately 180.1. The hydrochloride itself will not be observed.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality : HPLC separates the main compound from any impurities, allowing for accurate quantification of purity, which is critical for both synthetic and biological applications.

Methodology :

-

System Preparation : Use a reverse-phase C18 column. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[11]

-

Sample Preparation : Prepare a stock solution of the compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

-

Data Acquisition :

-

Inject a small volume (e.g., 5-10 µL) onto the column.

-

Run a gradient elution method (e.g., 10% to 90% organic solvent over 15-20 minutes) to ensure separation of components with different polarities.

-

Use a UV detector set to a wavelength where the phenyl ring absorbs (e.g., 254 nm).

-

-

Data Analysis : Integrate the area of all peaks in the chromatogram. Purity is calculated as the percentage of the main peak's area relative to the total area of all peaks.

Part 4: Safety, Handling, and Storage

Adherence to proper safety protocols is paramount when handling any chemical reagent. While a specific Safety Data Sheet (SDS) for this exact CAS number may vary by supplier, the general precautions for fluorinated amine hydrochlorides apply.[12][13]

| Hazard Category | GHS Statements | Precautionary Measures |

| Acute Toxicity | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[7][14] |

| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[12][14] |

| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][14] |

| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[13][14] |

Handling :

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12]

-

Avoid generation of dust.[12]

Storage :

-

Store in a tightly closed container in a cool, dry place.[7]

-

Recommended storage temperature is between 0-8°C.[3]

Disposal :

-

Dispose of contents and container in accordance with local, state, and federal regulations. Do not let the product enter drains.[12]

Conclusion

This compound is more than a mere chemical intermediate; it is an enabling tool for innovation in the life sciences. Its unique structural features—a three-dimensional pyrrolidine core, the modulating effect of the fluorophenyl group, and the enhanced solubility of its hydrochloride salt—make it a highly valuable asset in the synthesis of next-generation pharmaceuticals.[3] A thorough understanding of its properties, coupled with rigorous analytical validation and safe handling practices, empowers researchers to confidently employ this compound in their quest to advance drug discovery and development.

References

- Chem-Impex. This compound. [URL: https://www.chemimpex.com/products/18003]

- J&K Scientific. This compound | 885277-79-2. [URL: https://www.jk-sci.com/product-885277-79-2.html]

- AK Scientific, Inc. (s)-3-(2-Fluorophenyl)pyrrolidine hydrochloride Safety Data Sheet. [URL: https://www.aksci.com/sds/S894.pdf]

- Santa Cruz Biotechnology. This compound | CAS 885277-79-2. [URL: https://www.scbt.com/p/3-2-fluorophenyl-pyrrolidine-hydrochloride-885277-79-2]

- Santa Cruz Biotechnology (Japan). This compound | CAS 885277-79-2. [URL: https://www.scbt.com/jp/p/3-2-fluorophenyl-pyrrolidine-hydrochloride-885277-79-2]

- Ossila. (R)-3-fluoropyrrolidine hydrochloride - SAFETY DATA SHEET (2023-06-27). [URL: https://cdn.ossila.com/sds/136725-55-8.pdf]

- Sigma-Aldrich. Pyrrolidine - SAFETY DATA SHEET (2025-11-06). [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/394238]

- Sunway Pharm Ltd. This compound - CAS:943843-62-7. [URL: https://www.3wpharm.com/pro/74882.html]

- Fisher Scientific. (S)-3-Fluoropyrrolidine hydrochloride - SAFETY DATA SHEET (22-Dec-2025). [URL: https://www.fishersci.com/sdsfiles/sds/en/AC466980000.pdf]

- PubChem. 3-Fluoropyrrolidine hydrochloride | C4H9ClFN | CID 21975228. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/21975228]

- PubChem. (s)-2-(3-Fluorophenyl)pyrrolidine hydrochloride | C10H13ClFN | CID 51358319. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/51358319]

- MySkinRecipes. (S)-2-(3-Fluorophenyl)pyrrolidine hydrochloride. [URL: https://myskinrecipes.com/shop/ols/products/s-2-3-fluorophenyl-pyrrolidine-hydrochloride]

- BenchChem. A Comparative Guide to the Spectroscopic Properties of (R)-3-Fluoropyrrolidine Hydrochloride. [URL: https://www.benchchem.com/product/b143454]

- PubChem. (r)-2-(2-Fluorophenyl)pyrrolidine hydrochloride | C10H13ClFN | CID 66518501. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/66518501]

- Chem-Impex. 3-(2-Chlorophenyl)pyrrolidine hydrochloride. [URL: https://www.chemimpex.com/products/18006]

- Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4867. [URL: https://www.mdpi.com/1420-3049/26/16/4867]

- Fluorochem. (R)-2-(3-FLUOROPHENYL)PYRROLIDINE HCL. [URL: https://www.fluorochem.co.uk/product/f387038]

- Sigma-Aldrich. 3-chlorophenyl pyrrolidine hydrochloride. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/ciah987f2a22]

- Shishkov, S. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(2), 11158. [URL: https://www.mdpi.com/1422-0067/25/2/1158]

- Siwek, A., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1563. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8001601/]

- Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [URL: https://www.researchgate.net/publication/372791851_Recent_Advances_in_the_Synthesis_of_Pyrrolidines]

- Zacharias, C. G., et al. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Food Chemistry, 424, 136398. [URL: https://linkinghub.elsevier.com/retrieve/pii/S0308-8146(23)00774-6]

- J&K Scientific. 3-(2-Chlorophenyl)pyrrolidine hydrochloride | 1095545-14-4. [URL: https://www.jk-sci.com/product-1095545-14-4.html]

- Shishkov, S. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10816223/]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. jk-sci.com [jk-sci.com]

- 7. downloads.ossila.com [downloads.ossila.com]

- 8. chemimpex.com [chemimpex.com]

- 9. jk-sci.com [jk-sci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. uvadoc.uva.es [uvadoc.uva.es]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

- 14. fluorochem.co.uk [fluorochem.co.uk]

3-(2-Fluorophenyl)pyrrolidine hydrochloride IUPAC name

An In-depth Technical Guide: 3-(2-Fluorophenyl)pyrrolidine Hydrochloride

Executive Summary

This technical guide provides a comprehensive overview of this compound, a key molecular building block in modern pharmaceutical research and development. The document details the compound's chemical identity, physicochemical properties, and established methodologies for its synthesis, purification, and analytical characterization. A core focus is placed on its strategic application in medicinal chemistry, particularly in the development of novel therapeutics targeting neurological and psychiatric disorders.[1] The rationale behind its utility, stemming from the unique structural and electronic contributions of the fluorophenyl and pyrrolidine moieties, is explored in depth. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their scientific programs.

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is the foundation of reproducible science. This compound is known by several identifiers across chemical databases and supplier catalogs. The hydrochloride salt form is prevalent in laboratory settings as it enhances the compound's stability and solubility in aqueous media, facilitating easier handling and formulation.[1]

| Identifier | Value |

| Common Name | This compound |

| IUPAC Name | 3-(2-fluorophenyl)pyrrolidine;hydrochloride |

| CAS Number | 885277-79-2[1][2] |

| Molecular Formula | C₁₀H₁₂FN·HCl[1] |

| Molecular Weight | 201.67 g/mol [1] |

| Chemical Structure | (See Figure 1) |

Figure 1: Chemical Structure of this compound

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in experimental work. The data presented below is typical for a high-purity research-grade sample.

| Property | Specification | Source |

| Appearance | White to light yellow solid | [1] |

| Purity | ≥ 95% (as determined by NMR) | [1] |

| Solubility | Enhanced solubility in aqueous solutions due to the hydrochloride salt form. | [1] |

| Storage Conditions | Store at 0-8°C under an inert atmosphere. | [1] |

The Strategic Value in Medicinal Chemistry

The Pyrrolidine Scaffold

The five-membered, saturated pyrrolidine ring is a privileged scaffold in drug discovery.[3] Unlike flat, aromatic rings, its non-planar, sp³-hybridized structure provides a three-dimensional geometry that can more effectively explore the complex topology of biological targets like enzymes and receptors. This three-dimensionality is crucial for establishing specific and high-affinity interactions, leading to improved potency and selectivity of drug candidates.[3]

The Role of Fluorine Substitution

The incorporation of a fluorine atom onto the phenyl ring is a deliberate and strategic choice in medicinal chemistry. The 2-fluoro substitution on the phenyl group in this compound confers several advantageous properties:

-

Modulation of Basicity: The electron-withdrawing nature of fluorine can decrease the pKa of the pyrrolidine nitrogen, influencing its ionization state at physiological pH and affecting its interaction with biological targets.

-

Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, with protein residues, thereby increasing the binding affinity of the molecule to its target.[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a metabolically labile position can block oxidative metabolism by cytochrome P450 enzymes, thus improving the pharmacokinetic profile and in-vivo half-life of a drug candidate.

Synthesis and Purification Workflow

The synthesis of 3-arylpyrrolidines is a well-established field in organic chemistry, though specific, proprietary routes may vary between manufacturers. A common and logical approach involves the construction of the pyrrolidine ring through intramolecular cyclization. The following represents a generalized, illustrative workflow.

Representative Synthetic Protocol

A plausible synthetic route could involve a Michael addition of a nitromethane equivalent to a cinnamaldehyde derivative, followed by reduction of the nitro group and subsequent reductive amination to form the pyrrolidine ring.

-

Step 1: Precursor Synthesis. React 2-fluorobenzaldehyde with a suitable Michael acceptor to form an appropriate linear precursor.

-

Step 2: Cyclization. Induce intramolecular cyclization through a reductive amination pathway. This critical step forms the core pyrrolidine scaffold. Common reagents include catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reducing agents (e.g., NaBH₃CN).

-

Step 3: Purification of the Free Base. The crude product is purified using column chromatography on silica gel to isolate the pure 3-(2-fluorophenyl)pyrrolidine free base. The progress is monitored by Thin Layer Chromatography (TLC).

-

Step 4: Salt Formation. The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate). A stoichiometric amount of HCl (as a solution in a compatible solvent) is added slowly with stirring.

-

Step 5: Isolation and Drying. The precipitated this compound salt is collected by filtration, washed with a cold, non-polar solvent to remove residual impurities, and dried under vacuum to yield the final product.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from starting materials to the final, purified product.

Analytical Characterization for Quality Assurance

Rigorous analytical testing is non-negotiable to ensure the identity, purity, and quality of the compound. A multi-technique approach provides a self-validating system where data from each analysis corroborates the others.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.

-

¹H NMR: Confirms the presence and connectivity of hydrogen atoms, providing information on the aromatic and aliphatic regions of the molecule. The integration of signals helps establish the relative number of protons.

-

¹³C NMR: Determines the number of unique carbon environments, confirming the carbon skeleton.

-

¹⁹F NMR: Provides a simple spectrum (often a single signal for this compound) that definitively confirms the presence of the fluorine atom.

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass-to-charge ratio to a high degree of accuracy.

-

Purity Assessment: While NMR can provide a good estimate of purity (often stated as ≥95%), High-Performance Liquid Chromatography (HPLC) is the standard for quantitative purity analysis, capable of detecting minor impurities.

Analytical Workflow Diagram

This diagram shows the logical process for confirming the final product's quality.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value intermediate or building block.[1][4] Its structure is incorporated into more complex molecules to achieve a desired biological effect.

-

Central Nervous System (CNS) Agents: The compound is extensively used in the synthesis of novel therapeutic agents targeting neurological and psychiatric disorders.[1] Its structural features are valuable for designing compounds with potential antipsychotic, antidepressant, or anxiolytic properties.

-

Receptor Interaction Studies: It serves as a valuable tool for studying receptor interactions in the field of neuroscience, helping to elucidate the mechanisms of action for certain neurotransmitters.[1][4]

-

Analgesics and Antidepressants: Researchers have successfully utilized this building block in the development of compounds that show significant activity as analgesics and antidepressants.[1] The ability to modulate key receptor interactions is central to these applications.[1]

-

Scaffold for Library Synthesis: In medicinal chemistry campaigns, it can be used as a starting scaffold. The pyrrolidine nitrogen can be functionalized with a wide variety of chemical groups, allowing for the rapid synthesis of a library of related compounds for screening against biological targets.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: The compound should be stored in a tightly sealed container at the recommended temperature of 0-8°C.[1] It is advisable to store it under an inert gas like argon or nitrogen to prevent potential degradation from air or moisture.

-

Safety Data Sheet (SDS): Always consult the material's specific SDS for complete safety, handling, and disposal information before use.

Conclusion

This compound is a strategically designed chemical entity of significant value to the scientific research community. Its combination of a three-dimensional pyrrolidine core and an electronically-modulating fluorophenyl group makes it an ideal building block for creating sophisticated molecules with high therapeutic potential, particularly in the challenging field of neuroscience.[1] A thorough understanding of its properties, synthesis, and analytical validation is essential for its effective and reproducible application in advancing drug discovery and development programs.

References

-

PubChem. (n.d.). (s)-2-(3-Fluorophenyl)pyrrolidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

J&K Scientific. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). (r)-2-(2-Fluorophenyl)pyrrolidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Combettes, L. E., Schuler, M., Patel, R., Bonillo, B., Odell, B., Thompson, A. L., Claridge, T. D. W., & Gouverneur, V. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Chemistry, 18(41), 13126-32. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoropyrrolidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Vitale, C., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4898. Retrieved from [Link]

-

Al-Hourani, B. J. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549-1563. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Retrieved from [Link]

Sources

The Strategic Integration of Fluorine in Pyrrolidine Scaffolds: Enhancing and Directing Biological Activity

An In-Depth Technical Guide:

Assembled for researchers, medicinal chemists, and drug development professionals, this guide delves into the nuanced world of fluorinated pyrrolidine derivatives. We move beyond a simple cataloging of compounds to explore the fundamental principles governing their biological activity. This document is structured to provide a Senior Application Scientist's perspective on why specific molecular designs are chosen, how fluorination impacts biological function at a mechanistic level, and the practical methodologies for evaluating these effects.

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs. Its non-planar, puckered conformation and stereogenic centers allow for a thorough exploration of three-dimensional pharmacophore space, a critical factor for achieving target selectivity and potency.[1][[“]] The introduction of fluorine—the most electronegative element—is not a trivial substitution but a strategic decision to modulate a molecule's physicochemical and pharmacological profile.[3] Fluorination can enhance metabolic stability, alter pKa, improve membrane permeability, and induce specific conformational preferences that can lock the molecule into a bioactive shape.[4][5][6][7] This guide illuminates the synergy between these two components, showcasing how their combination has led to potent and selective modulators of various biological targets.

Core Synthetic Strategies: Accessing Fluorinated Pyrrolidine Derivatives

The biological evaluation of these derivatives is predicated on their synthetic accessibility. The choice of synthetic route is a critical experimental decision that dictates the achievable chemical space, stereochemical control, and scalability.

Key Methodologies:

-

1,3-Dipolar Cycloaddition: This is a cornerstone for constructing the pyrrolidine ring itself.[1][8] The reaction between an azomethine ylide and a fluorinated alkene (dipolarophile) allows for the direct and often stereocontrolled installation of fluorine atoms onto the heterocyclic core.[8][9] The causality here is efficiency; it builds the fluorinated core in a single, convergent step.

-

Direct Fluorination of Pyrrolidine Precursors: For existing pyrrolidine scaffolds, direct fluorination using reagents like DAST (diethylaminosulfur trifluoride) can be employed.[10] However, this approach can be limited by substrate scope and the potential for side reactions, making it a choice driven by the availability of the non-fluorinated precursor.

-

Multistep Synthesis from Fluoroalkyl Precursors: Building the molecule from smaller, already-fluorinated fragments provides a robust and often more controllable route, especially for complex derivatives or large-scale synthesis.[10][11][12] This method is chosen when precise control over the fluorine position is paramount.

Below is a generalized workflow illustrating the convergent 1,3-dipolar cycloaddition approach.

Caption: Generalized workflow for the synthesis of fluorinated pyrrolidines.

Modulation of Enzyme Activity

A primary application of fluorinated pyrrolidines is in the design of potent and selective enzyme inhibitors. The fluorine atom's ability to form strong bonds and act as a bioisostere for hydrogen or a hydroxyl group, while altering local electronics, is key to its utility.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral anti-hyperglycemic agents that function by preventing the degradation of incretin hormones like GLP-1. Pyrrolidine-based structures are central to many "gliptins".

-

Mechanism of Action: Fluorinated pyrrolidine derivatives often act as competitive inhibitors, binding to the S1 and S2 domains of the DPP-4 enzyme.[13] The strategic placement of fluorine, particularly on phenyl rings attached to the pyrrolidine scaffold, can enhance binding affinity and selectivity.[13][14]

-

Structure-Activity Relationship (SAR): Studies have shown that trifluoromethylphenyl groups can significantly improve inhibitory potency against the DPP-IV enzyme.[15] For instance, a 4-trifluorophenyl substitution on an associated oxadiazole ring resulted in the highest inhibition in one series of compounds.[15] This is a direct consequence of favorable interactions within the enzyme's active site, where the electron-withdrawing nature of the CF3 group can enhance non-covalent interactions.

Caption: Mechanism of action for DPP-4 inhibitors in glucose homeostasis.

Carbonic Anhydrase (CA) Inhibitors

Fluorinated pyrrolidines and piperidines bearing tertiary benzenesulfonamide moieties have been identified as selective inhibitors of human carbonic anhydrase II (hCA II).[16] This selectivity is noteworthy because different CA isoforms are implicated in various diseases, and isoform-specific inhibition is a key goal. These compounds demonstrated a novel mechanism of action for hCA II inhibition within their structural class.[16]

| Compound Class | Target Isoform | Selectivity Profile | Reference |

| Fluorinated pyrrolidine tertiary benzenesulfonamides | hCA II | Highly selective | [16] |

| Fluorinated piperidine tertiary benzenesulfonamides | hCA II | Highly selective | [16] |

Activity in the Central Nervous System (CNS)

The blood-brain barrier (BBB) presents a significant challenge in CNS drug development. Fluorination is a proven strategy to increase lipophilicity and enhance BBB penetration.[7][17]

-

Sodium Channel Blockers: A series of novel pyrrolidine derivatives were developed as potent neuronal Na+ channel blockers.[18] One lead compound showed significant neuroprotective activity in a rat model of ischemic stroke, highlighting its therapeutic potential.[18]

-

Glycine Transporter-1 (GlyT1) Inhibitors: 3,4-disubstituted pyrrolidine sulfonamides have been synthesized as selective GlyT1 competitive inhibitors.[1] SAR studies revealed that fluorophenyl substituents at the 3-position of the pyrrolidine ring offered superior in vitro potency.[1] This demonstrates how fluorine's electronic effects can be finely tuned to optimize ligand-receptor interactions.

-

Anticonvulsants: Certain pyrrolidine-2,5-dione derivatives have been investigated for anticonvulsant properties, showing efficacy in maximal electroshock (MES) and 6 Hz seizure tests.[1]

Antimicrobial and Antiviral Applications

The rise of antimicrobial resistance necessitates the development of new classes of therapeutic agents. Fluorinated pyrrolidines have shown promise in this area.

Antibacterial Activity

Several classes of pyrrolidine derivatives exhibit antibacterial properties.[19]

-

Mechanism: The bactericidal effect of some fluorinated polymers is related to the molecular composition and organization at the material's surface, with activity increasing with hydrophilicity and pyridinium concentration.[20] Other small-molecule derivatives function by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[19]

-

Observed Activity: Pyrrolidine-thiazole derivatives with a 4-fluorophenyl substituent have shown potent activity against Bacillus cereus and S. aureus, comparable to the antibiotic gentamicin.[19] Pyrrolidine dithiocarbamate has also been shown to possess antibacterial activity that is enhanced by the presence of zinc.[21]

Antiviral Activity

Fluorine is a common feature in many FDA-approved antiviral drugs, where it improves metabolic stability and pharmacokinetic profiles.[22][23][24]

-

HIV Inhibitors: Fluorinated pyrrolidine derivatives have demonstrated potent antiviral activity against HIV-1, with some compounds showing potency equal to or greater than the reference drug Zidovudine.[6]

-

Coronavirus Main Protease (MPro) Inhibitors: Novel pyrrolidines have been specifically designed as inhibitors of the main protease (MPro) of coronaviruses, a critical enzyme for viral replication.[25] This represents a targeted approach to developing broad-spectrum antiviral agents.[25]

-

Other Viruses: Tecovirimat, a drug approved for smallpox, contains a para-trifluoromethyl group essential for its optimal metabolic stability and pharmacokinetic profile.[23] While not a pyrrolidine, it exemplifies the importance of fluorine in antiviral drug design.

Structure-Activity Relationship (SAR) and Conformational Control

The true expertise in designing these molecules lies in understanding the subtle interplay between structure and function. The position of the fluorine atom on the pyrrolidine ring has profound and predictable effects on the ring's conformation, which in turn dictates its biological activity.[5]

-

Conformational Puckering: The pyrrolidine ring is not flat; it adopts "envelope" or "twisted" puckered conformations.[1] Fluorine substitution can lock the ring into a specific pucker that presents its other substituents in an optimal orientation for binding to a biological target.[1][5]

-

Stereoelectronic Effects:

-

Gauche Effect: A gauche interaction between fluorine and an adjacent electronegative atom (like the ring nitrogen) can be stabilizing, influencing the preferred conformation.[5]

-

Anomeric Effect: A generalized anomeric effect, involving electron delocalization from the nitrogen lone pair to the antibonding orbital of the C-F bond (nN→σ*CF), is particularly important in modulating the energetics and conformational bias of α-fluoro isomers.[5]

-

Caption: Logical relationships in the structure-activity-relationship of fluorinated pyrrolidines.

Experimental Protocols: A Self-Validating System

Trustworthiness in research comes from robust, well-controlled experimental design. The following is a representative protocol for an in vitro enzyme inhibition assay, which serves as a self-validating system through the inclusion of appropriate controls.

Protocol: In Vitro DPP-4 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a fluorinated pyrrolidine derivative against human recombinant DPP-4.

-

Materials:

-

Human recombinant DPP-4 enzyme.

-

DPP-4 substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin).

-

Assay Buffer: Tris-HCl, pH 7.5.

-

Test Compounds: Dissolved in DMSO to create a 10 mM stock solution.

-

Positive Control: A known DPP-4 inhibitor (e.g., Sitagliptin).

-

96-well black microplate.

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).

-

-

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds and positive control in the assay buffer directly in the microplate. A typical concentration range would be 100 µM to 1 pM. Causality: This wide range is essential to accurately capture the full dose-response curve.

-

Negative Control: Add buffer with the same percentage of DMSO as the compound wells. This accounts for any solvent effects.

-

Enzyme Addition: Add human recombinant DPP-4 to all wells except for a "no enzyme" control. Incubate for 15 minutes at room temperature. Causality: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Reaction Initiation: Add the substrate Gly-Pro-AMC to all wells to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in the fluorescence reader and measure the fluorescence intensity every minute for 30 minutes at 37°C. The rate of increase in fluorescence is proportional to enzyme activity.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic read).

-

Normalize the data: Set the rate of the negative control (enzyme + substrate + DMSO) to 100% activity and the "no enzyme" control to 0% activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

-

-

System Validation: The assay is considered valid if the Z'-factor (a measure of statistical effect size) is > 0.5, and the IC50 of the positive control is within the expected range.

Conclusion and Future Outlook

The strategic incorporation of fluorine into the pyrrolidine scaffold is a powerful and validated approach in modern drug discovery.[10] These derivatives have demonstrated significant potential across a wide range of therapeutic areas, including metabolic diseases, CNS disorders, infections, and oncology.[18][19] The ability of fluorine to fine-tune conformational preferences and physicochemical properties provides a rational basis for designing molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles.[6][26]

Future research will likely focus on more complex fluorination patterns, including the synthesis of polyfluorinated derivatives and the exploration of less common fluoroalkyl groups. Advances in synthetic chemistry will be crucial for accessing novel chemical space.[11] Furthermore, as our understanding of disease biology grows, these versatile fluorinated scaffolds will undoubtedly be applied to an even broader array of biological targets, continuing their legacy as a privileged structure in medicinal chemistry.

References

- Pfund, E., & Lequeux, T. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines.

- Tomovic, K., et al. (2021). Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. J Med Chem, 64(14), 9639-9648.

- Krishnan, S., et al. (2006). Surfaces of fluorinated pyridinium block copolymers with enhanced antibacterial activity. Langmuir, 22(26), 11255-66.

- Le Darz, A., et al. (n.d.). Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5).

- Levchenko, K., et al. (n.d.). A convenient synthesis of CHF2O-containing pyrrolidines and related compounds — Perspective building blocks for drug discovery. Thieme E-Books & E-Journals.

- (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.

- (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines | Request PDF. ResearchGate.

- (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.

- (2019). Process development of fluorinated-pyrrolidin analogue. #memo #organic_chemistry.

- (n.d.). Fluorine effects on biological activity | Download Scientific Diagram. ResearchGate.

- (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. PMC - NIH.

- (n.d.). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. NIH.

- (n.d.). Synthesis of hydroxylated and fluorinated pyrrolidine derivatives 12a,b... ResearchGate.

- (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC - PubMed Central.

- (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- (2025). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate.

- (n.d.). Fluorinated mechanism-based inhibitors: common themes and recent developments.

- (n.d.). Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. PMC - PubMed Central.

- (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.

- (n.d.). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Semantic Scholar.

- Tomovic, K., et al. (2021). Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. ResearchGate.

- (n.d.). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs.

- (n.d.). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. MDPI.

- (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC - NIH.

- (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. PMC.

- (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. PubMed.

- (n.d.). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI.

- Perrone, M. G., et al. (n.d.). 1 List of fluorinated molecules admitted to clinical trials reported in Drug of the Future 2013. ResearchGate.

- (2015). Synthesis, biological activities and pharmacokinetic properties of new fluorinated derivatives of selective PDE4D inhibitors. PubMed.

- (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.

- (n.d.). Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease? PMC.

- (n.d.). Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections. PMC - NIH.

- (n.d.). Pyrrolizines: natural and synthetic derivatives with diverse biological activities.

- (n.d.). Antibacterial activity of pyrrolidine dithiocarbamate. PubMed.

- (2024). Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib. PubMed.

- Derudas, M., et al. (2015). The role of fluorine in antiviral drug discovery | Request PDF. ResearchGate.

- (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI.

- (n.d.). FDA approved fluorine-containing drugs in 2023.

- (n.d.). FDA-Approved Fluorinated Anticancer Drugs. ResearchGate.

- (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. PMC - NIH.

- (2025). Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. iwatobipen.wordpress.com [iwatobipen.wordpress.com]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]

- 13. Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Surfaces of fluorinated pyridinium block copolymers with enhanced antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antibacterial activity of pyrrolidine dithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [PDF] Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs | Semantic Scholar [semanticscholar.org]

- 23. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis, biological activities and pharmacokinetic properties of new fluorinated derivatives of selective PDE4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological Potential of the 3-(2-Fluorophenyl)pyrrolidine Scaffold

Executive Summary

The 3-phenylpyrrolidine motif is a well-established "privileged structure" in medicinal chemistry, serving as a foundational scaffold for a multitude of centrally active agents. While 3-(2-Fluorophenyl)pyrrolidine hydrochloride is primarily recognized as a key synthetic intermediate, its core structure holds the blueprint for potent and selective modulation of critical neurological targets.[1] This technical guide delves into the predominant mechanism of action associated with derivatives of this scaffold—monoamine reuptake inhibition. We will explore the molecular rationale for its use, the downstream signaling consequences, and the critical experimental workflows required to characterize the pharmacological activity of novel compounds derived from this versatile building block.

The 3-Phenylpyrrolidine Scaffold: A Privileged Structure for CNS Targets

In drug discovery, a privileged structure is a molecular framework that demonstrates the ability to bind to multiple, often unrelated, biological targets. The pyrrolidine ring is a quintessential example, forming the core of numerous natural products and synthetic drugs.[2][3] Its advantages are twofold:

-

Conformational Constraint: The five-membered ring is not planar, adopting 'envelope' or 'twist' conformations. This reduces the conformational entropy upon binding to a target protein, which can lead to higher affinity.

-

Basic Nitrogen Center: The secondary amine within the pyrrolidine ring is typically protonated at physiological pH. This positive charge is crucial for forming ionic interactions with key acidic residues (e.g., Aspartic acid) in the binding pockets of many receptors and transporters.

The addition of a phenyl group at the 3-position creates a pharmacophore adept at targeting monoamine transporters: the Dopamine Transporter (DAT), the Norepinephrine Transporter (NET), and the Serotonin Transporter (SERT). The fluorination at the 2-position of the phenyl ring, as seen in our topic compound, is a common medicinal chemistry strategy to modulate electronic properties, membrane permeability, and metabolic stability, thereby fine-tuning the compound's binding affinity and selectivity.[1]

Primary Mechanism of Action: Inhibition of Monoamine Transporters

The primary therapeutic utility of compounds derived from the 3-(2-Fluorophenyl)pyrrolidine scaffold lies in their function as monoamine reuptake inhibitors.[4][5][6] These transporters are transmembrane proteins responsible for clearing neurotransmitters from the synaptic cleft, thereby terminating the signal.

-

Dopamine Transporter (DAT): Controls dopaminergic signaling related to reward, motivation, and motor control.

-

Norepinephrine Transporter (NET): Modulates noradrenergic pathways involved in attention, arousal, and mood.

-

Serotonin Transporter (SERT): Regulates serotonergic systems crucial for mood, anxiety, and cognition.